molecular formula C21H25NO6 B3013112 [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl](3,4,5-trimethoxyphenyl)methanone CAS No. 692733-13-4

[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl](3,4,5-trimethoxyphenyl)methanone

Cat. No.: B3013112
CAS No.: 692733-13-4
M. Wt: 387.432
InChI Key: DZARFJLMKXMFPZ-UHFFFAOYSA-N
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Description

6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinylmethanone: is a complex organic compound that features both isoquinoline and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinylmethanone typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones. Reduction : Reduction of the carbonyl group can yield the corresponding alcohol. Substitution : The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Biology Medicine : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry : It can be used in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinylmethanone involves its interaction with various molecular targets. The compound can inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate ERK2 protein. These actions are mediated through oxidative mechanisms and inhibition of phosphorylation pathways .

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethoxy-3,4-dihydroisoquinoline: Shares the isoquinoline core but lacks the trimethoxyphenyl group.

    3,4,5-trimethoxybenzoyl chloride: Contains the trimethoxyphenyl group but lacks the isoquinoline core.

Uniqueness

  • The combination of isoquinoline and trimethoxyphenyl groups in 6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinylmethanone provides unique chemical properties and biological activities that are not observed in the individual components.

Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6/c1-24-16-8-13-6-7-22(12-15(13)11-17(16)25-2)21(23)14-9-18(26-3)20(28-5)19(10-14)27-4/h8-11H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZARFJLMKXMFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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